Mezigdomide

Catalog No.
S2731036
CAS No.
2259648-80-9
M.F
C32H30FN5O4
M. Wt
567.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mezigdomide

CAS Number

2259648-80-9

Product Name

Mezigdomide

IUPAC Name

4-[4-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazin-1-yl]-3-fluorobenzonitrile

Molecular Formula

C32H30FN5O4

Molecular Weight

567.6 g/mol

InChI

InChI=1S/C32H30FN5O4/c33-26-16-23(17-34)8-9-27(26)37-14-12-36(13-15-37)18-21-4-6-22(7-5-21)20-42-29-3-1-2-24-25(29)19-38(32(24)41)28-10-11-30(39)35-31(28)40/h1-9,16,28H,10-15,18-20H2,(H,35,39,40)/t28-/m0/s1

InChI Key

YTINZZFBHWSAGL-NDEPHWFRSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F

Solubility

not available

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F

Mechanism of Action

Mezigdomide belongs to a class of drugs called cereblon E3 ligase modulators (CELMoDs). These drugs work by targeting a protein complex called cereblon, which plays a crucial role in the breakdown (ubiquitination) of other proteins within the cell. Mezigdomide specifically targets and degrades two proteins, Ikaros and Aiolos, which are essential for the survival and growth of cancer cells in MM [, ].

Effects on Cancer Cells

By degrading Ikaros and Aiolos, mezigdomide disrupts essential cellular processes in cancer cells, leading to several effects:

  • Apoptosis: Mezigdomide triggers programmed cell death (apoptosis) in MM cells [].
  • Cell cycle arrest: The drug can also stop the uncontrolled division of cancer cells by arresting them at specific stages of the cell cycle.
  • Immunomodulatory effects: Mezigdomide might also enhance the immune system's ability to recognize and attack cancer cells [].

Mezigdomide is a novel compound classified as a cereblon E3 ubiquitin ligase modulator (CELMoD), specifically designed for the treatment of relapsed and refractory multiple myeloma. It is currently under clinical investigation, particularly in combination with dexamethasone, to evaluate its efficacy and safety in patients who have undergone multiple lines of therapy. Mezigdomide is noted for its ability to induce the degradation of key transcription factors, Ikaros and Aiolos, which play crucial roles in hematopoiesis and the pathobiology of multiple myeloma .

The chemical formula of mezigdomide is C₃₂H₃₀FN₅O₄, with a molecular weight of approximately 567.62 g/mol. Its structure features a complex arrangement that includes a piperazine ring and a fluorobenzonitrile moiety, contributing to its unique pharmacological properties .

The mechanism of action of mezigdomide is still under investigation. However, several proposed mechanisms exist. One suggests it interferes with the ubiquitin-proteasome system, a cellular process responsible for degrading proteins. Mezigdomide might target specific proteins involved in cancer cell growth and survival, leading to their accumulation and subsequent cell death []. Additionally, mezigdomide might modulate the activity of certain transcription factors, influencing the expression of genes involved in cancer progression.

Mezigdomide acts primarily through the modulation of the cereblon E3 ubiquitin ligase complex. By altering the conformation of cereblon, it enhances the recruitment of Ikaros and Aiolos for ubiquitination, leading to their proteasomal degradation. This process is critical for inducing apoptosis in multiple myeloma cells and enhancing immune response against these malignancies. The degradation of these substrates disrupts several oncogenic pathways, thereby exerting anti-tumor effects .

The synthesis of mezigdomide involves complex organic chemistry techniques that include multiple steps to construct its intricate molecular framework. While specific synthetic pathways are proprietary and not fully disclosed in public literature, it generally requires the formation of various functional groups and ring systems characteristic of CELMoD compounds. The synthesis emphasizes achieving high purity and bioavailability suitable for clinical applications .

Mezigdomide is primarily being investigated for its therapeutic potential in treating relapsed and refractory multiple myeloma. Its application extends beyond monotherapy; it is being evaluated in combination with other agents such as dexamethasone and selinexor to enhance therapeutic outcomes. The ongoing clinical trials aim to establish its safety profile and optimal dosing regimens while exploring its effectiveness against resistant forms of the disease .

Mezigdomide belongs to a class of compounds known as CELMoDs, which includes other investigational drugs like lenalidomide and pomalidomide. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionPotencyClinical Status
MezigdomideCereblon E3 ligase modulatorHighest among CELMoDsUnder clinical investigation
LenalidomideCereblon E3 ligase modulatorModerateApproved for multiple myeloma
PomalidomideCereblon E3 ligase modulatorHighApproved for multiple myeloma

Uniqueness: Mezigdomide exhibits superior binding affinity to cereblon compared to lenalidomide and pomalidomide, leading to more effective degradation of Ikaros and Aiolos proteins. This enhanced potency positions mezigdomide as a potentially more effective treatment option for patients who have become resistant to earlier therapies .

XLogP3

2.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

567.22818262 g/mol

Monoisotopic Mass

567.22818262 g/mol

Heavy Atom Count

42

UNII

LA88IH4O02

Drug Indication

Treatment of mature B-cell neoplasms

Wikipedia

Mezigdomide

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2024-04-14

Explore Compound Types